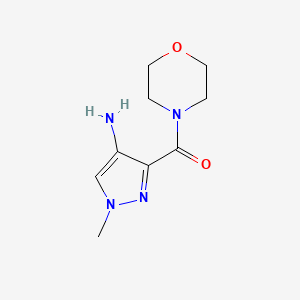
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Study
A study focused on the regioselective reaction, synthesis, and pharmacological study of Mannich bases containing the moiety similar to "(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone." The research highlighted the creation of novel series of Mannich bases via a three-component Mannich reaction. These compounds were characterized using various spectral methods and screened for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some of these bases showed promising anti-inflammatory and analgesic properties (Sujith et al., 2009).
Anticonvulsant Activity
Research into the anticonvulsant activity of sodium channel-blocking 3-aminopyrroles led to the synthesis of new compounds starting from acetophenone and glycine derivatives. Among these, a compound exhibited significant protection in rats during the maximal electroshock seizure (MES) test, without noted neurotoxicity at high doses. This compound blocks sodium channels in a frequency-dependent manner, providing insights into potential anticonvulsant applications (Unverferth et al., 1998).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, leading to the creation of compounds with moderate to good activities against test microorganisms. This research provides a foundation for the development of new antimicrobial agents, emphasizing the synthesis of Mannich base derivatives from morpholine or methyl piperazine as amine components (Bektaş et al., 2007).
Tubulin Polymerization Inhibition
A study on the synthesis of a series of indenopyrazoles identified a compound with promising antiproliferative activity towards human cancer cells, suggesting its mechanism of action as a tubulin polymerization inhibitor. This research highlights the potential applications of such compounds in cancer therapy (Minegishi et al., 2015).
Antimicrobial Activity of Novel Heterocyclic Compounds
Another study elaborated on the synthesis of novel heterocyclic compounds containing specific moieties and their promising antibacterial and antifungal activities. This includes the development of compounds through reactions involving morpholine, showcasing the diverse potential applications of such chemical structures in creating effective antimicrobial agents (Zaki et al., 2020).
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common motif in many bioactive compounds . Pyrazole derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The specific interaction of this compound with its targets would depend on the exact nature of the target and the environment within the target site. Generally, compounds like this can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say exactly which biochemical pathways it might affect. Many pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound were to interact with a receptor involved in cell growth, it might have an effect on cell proliferation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJSSQMXFUWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
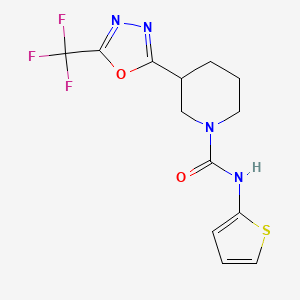
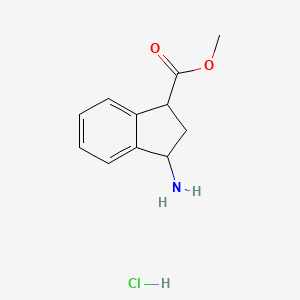

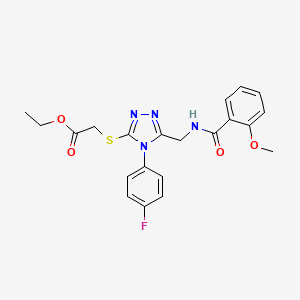
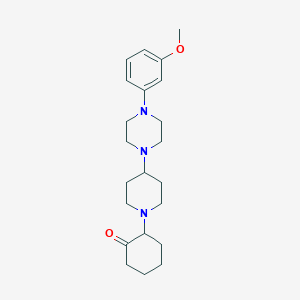
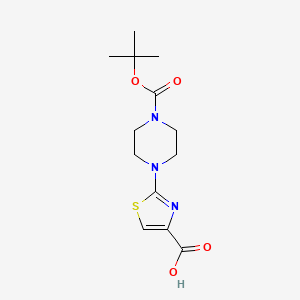
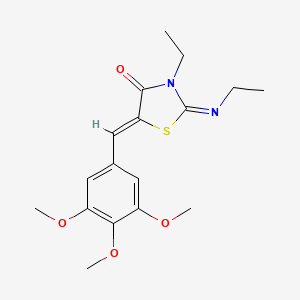
![2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide](/img/structure/B2520960.png)
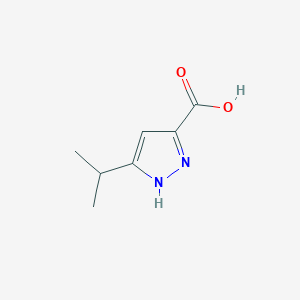
![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)
